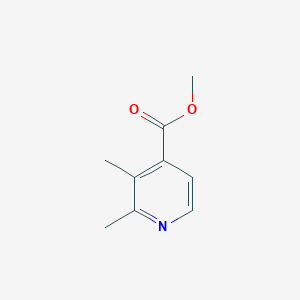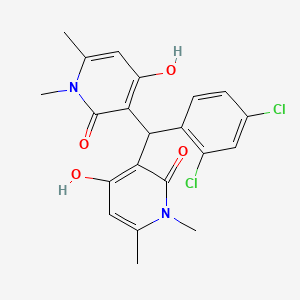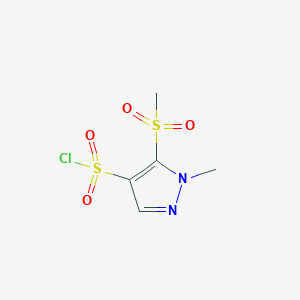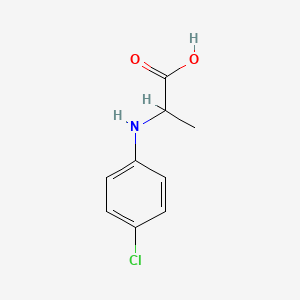![molecular formula C20H22N2O4S B2986235 N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-56-2](/img/structure/B2986235.png)
N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are a class of organic compounds with a bicyclic structure, containing a benzene ring fused to a pyridine at two adjacent carbon atoms . They are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific compound you mentioned seems to be a derivative of quinoline, with additional functional groups such as methoxyphenethyl, sulfonamide, and a tetrahydro-1H-pyrrolo group.
Molecular Structure Analysis
The molecular structure of quinolines is characterized by a fused ring system, consisting of a benzene ring and a pyridine ring . The presence of various functional groups can significantly alter the properties of the compound .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitutions . The specific reactions that “N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” can undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” would depend on its specific structure. Quinolines are generally crystalline solids at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
Quinoline derivatives are known for their antimicrobial properties. The sulfonamide group in the compound can act similarly to sulfonamide drugs, which inhibit bacterial growth by replacing p-aminobenzoic acid in the synthesis of folic acid, an essential component for bacterial DNA replication . This compound could be explored for its potential as a novel antibacterial agent, especially in the fight against antibiotic-resistant strains.
Organic Synthesis: Green Chemistry
The synthesis of quinoline derivatives has seen advancements in green chemistry approaches. This compound could be synthesized using methods that minimize environmental impact, such as microwave-assisted synthesis, solvent-free conditions, or using recyclable catalysts . Research into these methods could lead to more sustainable production processes for quinoline-based compounds.
Pharmacology: Neurodegenerative Diseases
Quinolines have been implicated in the treatment of neurodegenerative diseases. The compound’s structure could be modified to enhance its ability to cross the blood-brain barrier, making it a candidate for drug development targeting conditions like Alzheimer’s or Parkinson’s disease .
Industrial Chemistry: Photocatalytic Applications
The photocatalytic properties of quinolines make them suitable for industrial applications. This compound could be utilized in the development of new materials or processes that require light-induced catalysis, potentially leading to innovations in manufacturing and environmental remediation .
Biochemistry: Enzyme Inhibition
Quinoline derivatives can act as inhibitors for various enzymes. The compound could be studied for its inhibitory effects on 2-oxoglutarate and iron-dependent oxygenases, which are therapeutic targets for a range of diseases, including cancer . Understanding its interaction with these enzymes could lead to the development of new therapeutic agents.
Natural Products Chemistry: Alkaloid Synthesis
Alkaloids, a class of naturally occurring compounds that include quinolines, have significant pharmacological activities. Research into the biosynthesis of this compound could provide insights into the production of alkaloids and their role in plant defense mechanisms, as well as their potential medicinal uses .
Mecanismo De Acción
Target of Action
The primary targets of this compound are enzymes such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA replication and cell division . Carbonic anhydrase, on the other hand, is involved in maintaining pH balance and fluid balance in the body .
Mode of Action
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It has a similar structure to para-aminobenzoic acid (PABA), a substrate for the enzyme . This allows the compound to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the production of folic acid . Without folic acid, bacteria cannot replicate, leading to their eventual death .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division . As a result, the compound effectively halts the replication of bacteria .
Pharmacokinetics
Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and replication . By blocking the production of folic acid, the compound prevents bacteria from replicating their DNA and dividing, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the compound’s antibacterial action . Additionally, the compound’s efficacy can be affected by the presence of other drugs that compete for the same enzyme binding sites .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-5-3-2-4-14(18)8-10-21-27(24,25)17-12-15-6-7-19(23)22-11-9-16(13-17)20(15)22/h2-5,12-13,21H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZOCYKAVSAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986155.png)

![methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2986157.png)

![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)

![11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2986167.png)

![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986174.png)
